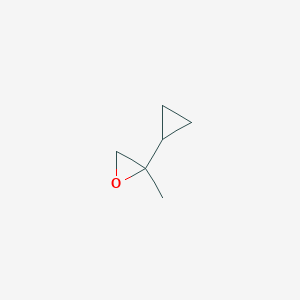
2-Cyclopropyl-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopropyl-2-methyloxirane” is a chemical compound with the molecular formula C6H10O . It is also known as 2-Cyclopropyl-2-methyl-1,2-epoxypropane.
Synthesis Analysis
A convenient preparative method for the synthesis of this compound has been developed . This method is based on the catalytic cyclopropanation techniques .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: InChI=1S/C6H10O/c1-6 (4-7-6)5-2-3-5/h5H,2-4H2,1H3 . The Canonical SMILES representation is CC1 (CO1)C2CC2 .
Chemical Reactions Analysis
Complex molecular architectures containing cyclopropanes present significant challenges for any synthetic chemist . Cyclopropanation strategies have been developed to enable the synthesis of various unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 98.14 g/mol . It has a boiling point of 112.5±8.0 °C and a density of 1.095±0.06 g/cm3 . The compound has a topological polar surface area of 12.5 Ų .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Cyclopropyl-2-methyloxirane: serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its reactivity can be harnessed to create complex molecular structures that are prevalent in many pharmaceuticals and agrochemicals .
Isoprenoid Synthesis
This compound is also instrumental in the synthesis of isoprenoids with the E-configuration of the double bond. Isoprenoids are a large class of organic compounds derived from five-carbon isoprene units, which are important in various biological processes .
Organic Synthesis Methodology
The compound’s unique structure allows for the development of novel organic synthesis methodologies. For example, it can be used to explore new pathways in catalytic cyclopropanation reactions, which are crucial in building cyclopropane rings—a common motif in organic chemistry .
Material Science
In material science, This compound can be used to modify the properties of polymers and resins. By incorporating this oxirane into polymer chains, researchers can alter the flexibility, durability, and other physical properties of materials .
Medicinal Chemistry
In medicinal chemistry, the compound finds application in the design and development of new drugs. Its reactivity can lead to the formation of drug candidates with potential biological activity against various diseases .
Agricultural Chemistry
This compound: is used in agricultural chemistry to create new compounds that can act as pesticides or herbicides. Its ability to form stable heterocyclic structures makes it a candidate for developing environmentally friendly agrochemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopropyloxiranes, a class of compounds to which 2-cyclopropyl-2-methyloxirane belongs, are known to be highly reactive . They can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .
Mode of Action
The mode of action of this compound involves its interaction with other compounds during synthesis processes . For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane results in the formation of cyclopropyloxiranes . In this reaction, Pd(acac)2 acts as a catalyst, facilitating the reaction and ensuring virtually complete retention of the oxirane ring in the initial and final reaction products .
Biochemical Pathways
Cyclopropane, a structural motif present in this compound, is widespread in natural products and is usually essential for biological activities . The biosynthesis of cyclopropane involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
The result of the action of this compound is the formation of cyclopropyloxiranes . These compounds are highly reactive and can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane, which results in the formation of cyclopropyloxiranes, is carried out at 0–5 °C in diethyl ether . This suggests that temperature and solvent can play crucial roles in the reaction involving this compound.
properties
IUPAC Name |
2-cyclopropyl-2-methyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(4-7-6)5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIFIHXZWKAADH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2357939.png)
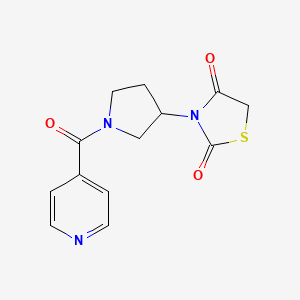
![2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol](/img/structure/B2357943.png)
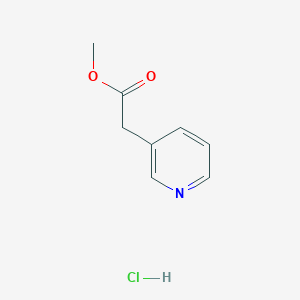
![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)
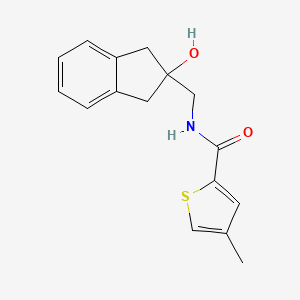
![2-Chloro-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]propanamide](/img/structure/B2357950.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)
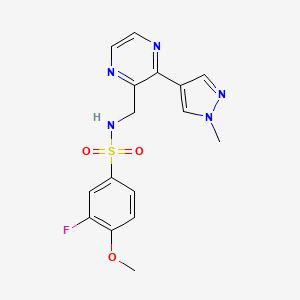
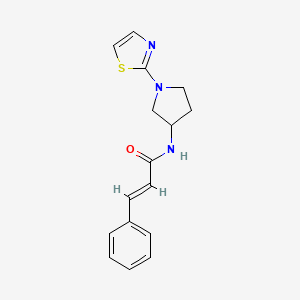
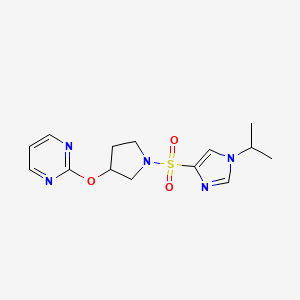

![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)